molecular formula C8H17NO2 B3136259 2-(Hexylamino)acetic acid CAS No. 41331-10-6

2-(Hexylamino)acetic acid

Cat. No. B3136259
CAS RN: 41331-10-6
M. Wt: 159.23 g/mol
InChI Key: DAQPDSNNUNDKNX-UHFFFAOYSA-N
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Description

2-(Hexylamino)acetic acid, also known as N-Hexylglycine, is a compound with the formula C8H17NO2 . It is a derivative of acetic acid where a hexylamine group is attached to the acetic acid molecule .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The exact mass of the molecule is 159.125928785 g/mol .

Scientific Research Applications

1. Crystal Structure and Packing Analysis

  • 2-(3-Hydroxybenzylamino)acetic acid, a compound structurally similar to 2-(Hexylamino)acetic acid, has been analyzed for its crystal structure, revealing the angular relationships between molecular components. The study emphasizes the importance of intermolecular hydrogen bonds in stabilizing the crystal packing (Zhi & Wu, 2011).

2. Chiral Auxiliary Applications

  • Research into hydroxyphosphinylacetic acid, a compound related to this compound, has explored its potential as a versatile chiral phosphonic auxiliary. This compound may be used as a chiral derivatizing agent for amines and alcohols (Majewska, 2019).

3. Environmental Remediation

  • Studies have investigated the use of acetic acid solutions for environmental remediation, specifically in the removal of depleted uranium oxides from contaminated soils. A particular focus was on optimizing leaching procedures for this purpose (Unz et al., 2018).

4. Synthetic Chemistry

  • In synthetic chemistry, the reaction of aliphatic 1,2-hydroxylamino oximes with aromatic aldehydes in acetic acid has been studied, leading to the production of 1-hydroxy-2-aryl(hetaryl)-4,5-dialkylimidazoles. This process demonstrates the versatility of acetic acid derivatives in synthetic applications (Selivanov & Tikhonov, 2013).

5. Herbicide Degradation and Environmental Impact

  • The degradation and environmental impact of herbicides, such as 2,4-Dichlorophenoxyacetic acid, have been extensively studied. These studies provide insight into the behavior of acetic acid derivatives in agricultural and environmental settings (Wilson et al., 1997).

6. Greenhouse Gas Control

  • In the context of greenhouse gas control, the solubility of CO2 in aqueous solutions containing acetic acid derivatives like 2-(hydroxy)ethylammonium acetate has been investigated. This research contributes to understanding how these compounds can be utilized in carbon capture technologies (Ostonen et al., 2015).

7. Acetic Acid Synthesis

  • The synthesis of acetic acid from renewable sources like CO2, methanol, and H2, using acetic acid derivatives as catalysts or intermediates, represents a significant advancement in sustainable chemical production (Qian et al., 2016).

Safety and Hazards

Relevant Papers

Several papers have been found that discuss topics related to 2-(Hexylamino)acetic acid. These include studies on the effects of NO2 and acetic acid on the stability of historic paper , the limited impact of acetic acid in archives and libraries , and a mechanism for the adsorption of 2-(Hexadecanoylamino)acetic acid . These papers provide valuable insights into the properties and potential applications of this compound and related compounds.

Mechanism of Action

Target of Action

2-(Hexylamino)acetic acid, also known as N-Hexylglycine, is a versatile material used in various scientific research. . It’s worth noting that acetic acid, a related compound, has been found to target Glycine oxidase , but it’s unclear if this compound shares this target.

Pharmacokinetics

. This model describes the journey of a drug molecule through the body, including its release from the drug product, its absorption into the body system, its distribution to its site of action and back into the blood, and its elimination from the body.

properties

IUPAC Name

2-(hexylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-9-7-8(10)11/h9H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQPDSNNUNDKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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